N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrano-pyridazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrano-pyridazine scaffold. The thiazole ring can be synthesized through the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The pyrano-pyridazine moiety is then constructed via cyclization reactions involving hydrazine derivatives and suitable diketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its fused pyrano-pyridazine structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H12N4O2S |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
N-(2-methyl-1,3-thiazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O2S/c1-7-13-5-11(19-7)14-12(17)10-4-8-6-18-3-2-9(8)15-16-10/h4-5H,2-3,6H2,1H3,(H,14,17) |
InChI Key |
DUFUXYHGBURBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)C2=NN=C3CCOCC3=C2 |
Origin of Product |
United States |
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